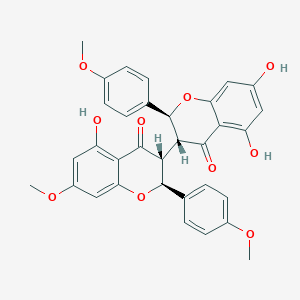

瑞香狼毒素 B

描述

Ruixianglangdusu B, also known as Ruixianglangdusu B, is a useful research compound. Its molecular formula is C33H28O10 and its molecular weight is 584.6 g/mol. The purity is usually 95%.

The exact mass of the compound Ruixianglangdusu B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ruixianglangdusu B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruixianglangdusu B including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杀线虫应用

瑞香狼毒素 B 已被确定为一种针对松材线虫 (Bursaphelenchus xylophilus) 的潜在杀线虫剂 . 这种线虫是松材线虫病的主要致病因子,会导致松树林快速大规模死亡,造成全球性的严重经济损失 . 该化合物的杀线虫活性可能归因于其独特的化学结构 .

植物化学应用

该化合物是从黄牛木 (Ochna Lanceolata) 的叶子中分离出来的,黄牛木是一种广泛分布于印度中部和半岛地区的半常绿树木 . 这表明它具有作为植物化学资源的潜力,可用于各种应用,例如开发新药或生物活性化合物 .

药用应用

该化合物独特的结构和性质表明其具有潜在的药用应用。 例如,它可以用作合成一大类药物化合物的构建单元 . 这些化合物可能表现出各种显著的生物和药理活性 .

生物合成应用

该化合物的结构表明它可用于生物合成应用。 例如,它可以用作高附加值的生物基平台化学品,在食品、化妆品、农业和化工行业具有广泛的应用 .

化学合成应用

该化合物的结构,特别是其色满-4-酮骨架,表明其在合成色满-4-酮衍生物方面的潜在应用 . 这些化合物可能表现出各种显著的生物和药理活性

作用机制

Target of Action

Ruixianglangdusu B has been found to target several genes, including GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6, GABRG1, GABRG2, GABRG3, MTTP, SHBG, SOAT1, and SOAT2 . These genes are involved in various biological processes, including neurotransmission (GABRA and GABRG genes), lipid metabolism (MTTP, SOAT1, and SOAT2), and hormone binding (SHBG).

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . For example, by interacting with the GABA receptors (GABRA and GABRG genes), it may influence neurotransmission .

Biochemical Pathways

Ruixianglangdusu B affects several biochemical pathways due to its interaction with multiple targets. These pathways include the GABAergic synapse, which is involved in neurotransmission, and the lipid metabolism pathway, which is crucial for energy production and storage .

Pharmacokinetics

The pharmacokinetic properties of Ruixianglangdusu B include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating moderate absorption. It also has a BBB level of 4, suggesting it may cross the blood-brain barrier . Its solubility level is 1, indicating poor solubility, which could impact its bioavailability .

Result of Action

The result of Ruixianglangdusu B’s action at the molecular and cellular level is complex due to its interaction with multiple targets. It may lead to changes in neurotransmission due to its interaction with GABA receptors and alterations in lipid metabolism due to its interaction with MTTP, SOAT1, and SOAT2 .

Action Environment

The action of Ruixianglangdusu B can be influenced by various environmental factors. For instance, it is stable in air but may degrade under light conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

属性

IUPAC Name |

(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-RYNFHTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

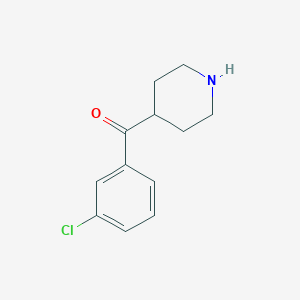

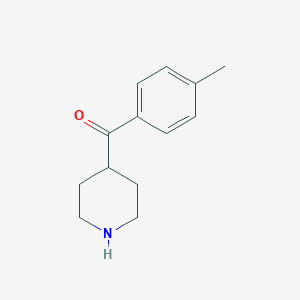

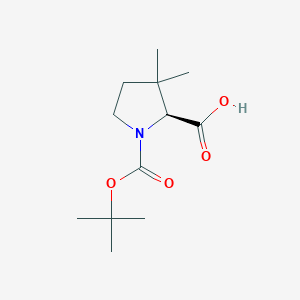

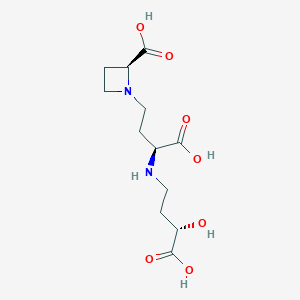

Feasible Synthetic Routes

Q1: What is significant about the discovery of ent-ruixianglangdusu B?

A1: The isolation of ent-ruixianglangdusu B (1) is significant because it represents a novel biflavonoid compound. [] Biflavonoids, as a class, are known to exhibit a variety of biological activities, making the discovery of new members potentially valuable for future research in medicinal chemistry and drug discovery.

Q2: What other compounds were found alongside ent-ruixianglangdusu B in Ochna lanceolata?

A2: In addition to ent-ruixianglangdusu B, the researchers identified three known compounds in the leaves of Ochna lanceolata: [] * Ochnaflavone (2) - Another biflavonoid * (-)-Epicatechin (3) - A flavonoid belonging to the flavan-3-ols * Kaempferol-3-O-α-L-rhamnopyranoside (4) - A flavonol glycoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)